2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound featuring an imidazole ring substituted with phenyl groups and a pyrrolidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the imidazole core[_{{{CITATION{{{3{Synthesis of new 4- (4,5-diphenyl-1h-imidazol- 2-yl)tetrazolo [1,5-](https://link.springer.com/article/10.1007/s10593-010-0579-x). One common approach is the condensation of benzil with ammonia and a suitable sulfur-containing compound to introduce the thioether group[{{{CITATION{{{3{Synthesis of new 4- (4,5-diphenyl-1h-imidazol- 2-yl)tetrazolo 1,5-. The pyrrolidinyl ethanone moiety can be introduced through subsequent reactions involving amine and ketone functionalities[{{{CITATION{{{1{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1)[{{{CITATION{{{_2{Recent advances in the synthesis of imidazoles](https://pubs.rsc.org/en/content/articlehtml/2020/ob/d0ob00350f).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form N-oxides.
Reduction: : Reduction reactions can be performed on the imidazole ring or the thioether group.
Substitution: : The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic reagents such as bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of N-oxides of the imidazole ring.
Reduction: : Reduced forms of the imidazole ring or thioether group.
Substitution: : Substituted phenyl groups with various functional groups.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a ligand for various receptors or enzymes, potentially influencing biological pathways.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may make it suitable for targeting specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, influencing specific pathways within the body.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: : Other compounds with imidazole rings, such as 1,3-diphenylimidazole.
Thioethers: : Compounds containing sulfur atoms bonded to carbon, such as thioanisole.
Uniqueness
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-20(23-13-7-8-14-23)16-26-21-22-15-19(17-9-3-1-4-10-17)24(21)18-11-5-2-6-12-18/h1-6,9-12,15H,7-8,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHRIRHVOWMQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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